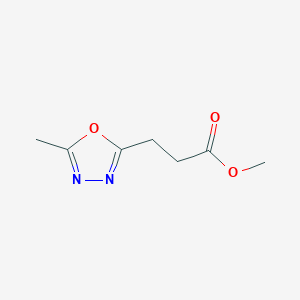

Methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate

Description

Methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate is a heterocyclic ester compound featuring a 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and a methyl ester-linked propanoate chain at the 2-position. Its molecular formula is C₇H₁₀N₂O₃, with a molecular weight of 170.17 g/mol. The 1,3,4-oxadiazole scaffold is widely used in medicinal chemistry due to its stability, hydrogen-bonding capacity, and role as a bioisostere for esters or amides.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-5-8-9-6(12-5)3-4-7(10)11-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFOMIINHFWSLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955554-30-9 | |

| Record name | methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate typically involves the cyclization of appropriate precursors. One common method is the reaction of methyl carbazate with an aldehyde, followed by oxidative cyclization and rearrangement. This process can be facilitated by using iodine as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the oxadiazole ring.

Scientific Research Applications

Methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Agriculture: It is explored for its use as a pesticide or herbicide due to its biological activity against various pests and weeds.

Materials Science: The compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound can bind to enzymes or receptors, disrupting their normal function and leading to cell death or growth inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Key Compounds :

Methyl 4-((5-(3-chloro-[1,1'-biphenyl]-4-yl)-1,3,4-oxadiazol-2-yl)thio)butanoate (5y) Substituent: 3-Chloro-biphenyl Molecular Weight: 389.0 g/mol Properties: High lipophilicity (HPLC retention: 8.00 min), bulky aromatic substituent. Activity: Potent Rho/Myocar inhibitor (75% yield) due to electron-withdrawing chloro groups enhancing target binding .

Ethyl 3-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)propanoate (6) Substituent: 2,4-Dichlorophenyl Molecular Weight: 346.8 g/mol Properties: Moderate solubility, thioether linkage. Activity: 91% yield; dichlorophenyl group increases potency via hydrophobic interactions .

tert-Butyl 3-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoate (7i) Substituent: 2-Methoxyphenyl Molecular Weight: 337.1 g/mol Properties: Methoxy group improves solubility (H-bond acceptor), tert-butyl ester enhances stability. Activity: 96% yield; methoxy group may reduce cytotoxicity compared to chloro derivatives .

Comparison with Target Compound :

- Substituent Impact: The target compound’s 5-methyl group is smaller and electron-donating, leading to lower molecular weight (170.17 vs. However, it may lack the binding affinity conferred by electron-withdrawing groups (e.g., chloro).

- Ester Group : The methyl ester in the target compound is metabolically labile, whereas tert-butyl esters (e.g., 7h, 7i) offer prolonged stability but higher lipophilicity.

Heterocycle Variants

Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate

- Structure : Replaces oxadiazole oxygen with sulfur (thiadiazole).

- Molecular Weight : 187 g/mol

- Properties: Sulfur’s lower electronegativity reduces ring polarity; amino group introduces basicity.

- Applications : Used as a synthetic intermediate; distinct pharmacokinetic profile compared to oxadiazole analogs .

Comparison :

- Solubility: The amino group in the thiadiazole derivative improves solubility (~187 g/mol vs. 170 g/mol for the target), but introduces reactivity risks .

Carboxylic Acid Analogs

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic Acid

- Structure: Propanoic acid (non-esterified) with phenyl substituent.

- Molecular Weight : 218.21 g/mol

- Properties : Higher logP (~2.0) due to phenyl group; carboxylic acid improves hydrogen bonding but reduces cell permeability.

- Applications : Intermediate for further derivatization (e.g., esterification) .

Comparison :

- Ionization : The carboxylic acid form (pKa ~4-5) ionizes at physiological pH, reducing membrane permeability compared to the target’s neutral ester.

Biological Activity

Methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate is a compound belonging to the oxadiazole class, characterized by a unique substitution pattern that influences its biological properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications in various fields such as medicinal chemistry and agriculture.

Chemical Structure and Properties

Chemical Formula: C7H10N2O3

IUPAC Name: this compound

CAS Number: 1955554-30-9

The compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which contributes to its reactivity and biological activity. The methyl group at the 5-position of the oxadiazole ring enhances its lipophilicity, potentially improving its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

- Preparation of Precursors: Starting from methyl carbazate and an appropriate aldehyde.

- Cyclization Reaction: Utilizing oxidative cyclization methods often facilitated by iodine as a catalyst.

- Optimization for Yield: Industrial production may employ continuous flow reactors to enhance efficiency.

Biological Activity

This compound has been studied for various biological activities:

Antimicrobial Activity

Research indicates that compounds in the oxadiazole family exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated its potential as an antifungal agent by inhibiting the growth of Candida species in vitro .

Anticancer Potential

The compound's mechanism of action may involve the inhibition of specific enzymes or receptors crucial for cancer cell proliferation. Preliminary studies suggest that it could disrupt metabolic pathways in cancer cells, leading to reduced viability .

Pesticidal Activity

In agricultural applications, this compound is being explored as a potential pesticide due to its efficacy against common agricultural pests. Its unique chemical structure allows for targeted action against specific pests while minimizing harm to beneficial organisms .

The biological activity of this compound is thought to stem from its ability to interact with key molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding: It can bind to specific receptors on cell surfaces, altering normal cellular functions and leading to apoptosis in cancer cells.

- Disruption of Cell Membranes: Its lipophilic nature allows it to penetrate cell membranes effectively.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for Methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclization and esterification. For example, oxadiazole ring formation can be achieved by reacting hydrazide precursors with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄). Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) for cyclization to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency and intermediate stability .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) resolves ester and oxadiazole intermediates .

Yield optimization often employs Design of Experiments (DoE) to balance time and reagent stoichiometry .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Methodological Answer: Structural confirmation requires:

- NMR spectroscopy :

- ¹H NMR identifies methyl groups (δ 2.5–3.0 ppm for oxadiazole-CH₃) and ester protons (δ 3.7–3.9 ppm for OCH₃) .

- ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm for ester C=O and oxadiazole C=N) .

- Mass spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 200–250) and fragmentation patterns validate the backbone .

- X-ray crystallography : For unambiguous confirmation, single-crystal XRD resolves bond angles and torsional strain in the oxadiazole ring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Simulates binding affinities to active sites (e.g., kinase domains). The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues, while the ester group modulates solubility .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Parameters include RMSD (<2 Å) and hydrogen bond persistence .

- ADMET prediction (SwissADME) : Estimates bioavailability and metabolic pathways, critical for drug design .

Q. What strategies resolve contradictions in spectral data or unexpected reactivity during synthesis?

Methodological Answer:

- Contradictory NMR peaks : Assign via 2D techniques (HSQC, HMBC) to differentiate regioisomers or tautomers. For example, oxadiazole C-2 vs. C-5 substitution can be distinguished via HMBC correlations .

- Unexpected byproducts : Use LC-MS to trace intermediates. If thioether byproducts form (e.g., from residual thiols), optimize purification with activated charcoal or redox quenching .

- Thermal instability : TGA/DSC analyses (e.g., decomposition >200°C) guide storage conditions. Lyophilization improves stability for long-term use .

Q. How is structure-activity relationship (SAR) studied for derivatives of this compound?

Methodological Answer:

- Functional group variation : Synthesize analogs (e.g., replacing methyl with CF₃ or altering ester chains) and test bioactivity. For instance, trifluoromethyl groups enhance metabolic stability but may reduce solubility .

- Biological assays :

- Enzyme inhibition : IC₅₀ values measured via fluorometric assays (e.g., Rho kinase inhibition ).

- Cell viability : MTT assays on cancer lines (e.g., IC₅₀ <10 µM suggests therapeutic potential) .

- Data correlation : Multivariate analysis links substituent electronegativity/steric bulk to activity trends .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial potential?

Methodological Answer:

- MIC determination : Broth microdilution against Gram+/Gram– bacteria (e.g., S. aureus, E. coli). Include positive controls (e.g., ciprofloxacin) and solvent blanks .

- Biofilm disruption : Crystal violet staining quantifies biomass reduction in P. aeruginosa .

- Mechanistic studies : Fluorescent probes (SYTOX Green) assess membrane permeabilization .

Q. How are crystallographic data (e.g., XRD) processed to refine the compound’s structure?

Methodological Answer:

- Data collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100K to minimize thermal motion .

- Refinement (SHELXL) :

- Validation (PLATON) : Checks for missed symmetry, voids, and H-bond networks .

Data Interpretation Challenges

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

- Re-evaluate force fields : Adjust partial charges in docking simulations if steric clashes occur .

- Solvent effects : Include explicit water molecules in MD simulations to mimic physiological conditions .

- Off-target interactions : Proteome-wide profiling (e.g., kinome screens) identifies unintended binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.